molecular formula C12H9ClO4S2 B8745473 2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

Cat. No. B8745473
M. Wt: 316.8 g/mol
InChI Key: OYSRBWLWVLUXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride is a useful research compound. Its molecular formula is C12H9ClO4S2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

Molecular Formula

C12H9ClO4S2

Molecular Weight

316.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C12H9ClO4S2/c1-17-12(14)10-11(19(13,15)16)9(7-18-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OYSRBWLWVLUXIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.9 g (0.04 mol) of 3-amino-2-methoxycarbonyl-4-phenylthiophene are dissolved in 20 ml of concentrated hydrochloric acid and then diazotised at -5° C. with 3.65 g of sodium nitrite in 10 ml of water. 30 minutes after the dropwise addition of sodium nitrite, the solution of the diazonium salt is added in portions to a mixture of 20 ml of dichloroethane, 0.45 g of benzyltriethylammonium chloride, 0.3 g of copper(I) chloride, 0.3 g of copper(II) chloride and 6 g of sulfur dioxide. When the addition at 5°-10° C. of the solution of the diazonium salt is complete, the reaction mixture is stirred for 1 hour at room temperature and then extracted three times with dichloroethane. The combined extracts are treated with activated carbon, filtered and concentrated. The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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